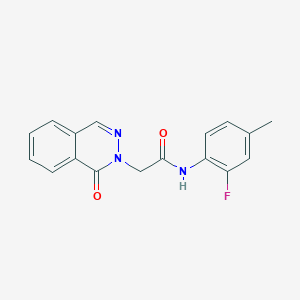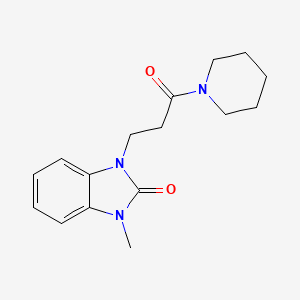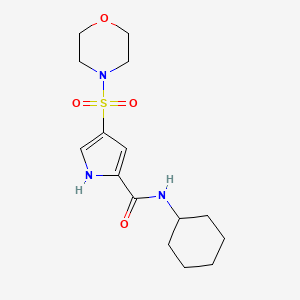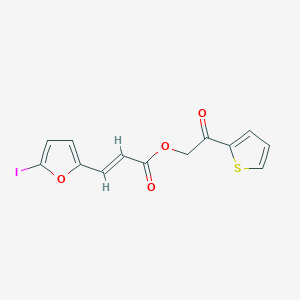![molecular formula C16H21N3O2 B7466492 1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one, also known as MP-10, is a small molecule compound that has been studied for its potential therapeutic applications. This compound is a benzimidazole derivative that has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to inhibit the activity of the signaling pathway known as the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its potential anti-cancer and anti-Alzheimer's disease properties, this compound has been shown to have anti-inflammatory effects. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One advantage of 1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound has also been shown to have good stability and solubility properties, which make it suitable for use in a range of lab experiments. However, one limitation of this compound is its potential toxicity, which must be carefully evaluated in any experimental setting.
将来の方向性
There are many potential future directions for research on 1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one. One area of research could focus on the development of more potent and selective inhibitors of the enzyme protein kinase C. Another area of research could focus on the use of this compound in combination with other drugs for the treatment of cancer or Alzheimer's disease. Additionally, further studies could be conducted to evaluate the potential toxicity and safety of this compound in humans.
Conclusion
In conclusion, this compound is a small molecule compound that has been studied for its potential therapeutic applications in a range of diseases. The synthesis method of this compound has been optimized to provide high yields of the compound with good purity. This compound has been shown to exhibit a range of biochemical and physiological effects, including potential anti-cancer and anti-Alzheimer's disease properties. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential toxicity and safety in humans.
合成法
The synthesis of 1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one involves a multistep process that begins with the condensation of 3-methylpiperidine-1-carboxylic acid with 2-chloroacetyl chloride. The resulting intermediate is then reacted with 2-aminobenzimidazole to form this compound. This synthesis method has been optimized to provide high yields of this compound with good purity.
科学的研究の応用
1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one has been studied for its potential therapeutic applications in a range of diseases. One area of research has focused on the use of this compound as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
1-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-6-5-9-18(10-12)15(20)11-19-14-8-4-3-7-13(14)17(2)16(19)21/h3-4,7-8,12H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLBLOYVGQRBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)


![4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7466430.png)
![3-[(3,4-dimethylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7466446.png)

![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)

![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)
![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)

![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)